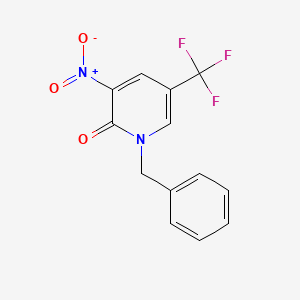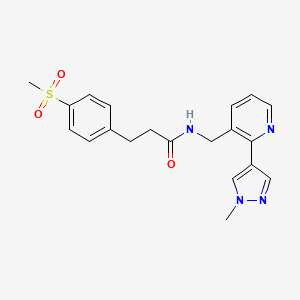
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-substituted pyrazole derivatives has been explored in various studies. For instance, a series of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides were synthesized by reacting 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione with aromatic primary amines, leading to compounds with potential anti-inflammatory and analgesic activities . Similarly, novel pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl groups were synthesized using a one-pot reaction strategy, which involved the reaction of various substituted aminoazopyrazole derivatives with sulfonyl-containing compounds . These methods highlight the versatility of pyrazole chemistry in generating compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can significantly influence their biological activities. For example, the crystal structures of N-[2-(1-benzenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-benzenesulfonamide and its toluene-sulfonyl analogue revealed significant conformational differences in the solid state, which may not persist in dilute aqueous media . This suggests that the solid-state conformation may not directly correlate with the biological activity observed in solution. Additionally, the crystal structure of a sulfonyl-containing N-phenylpyrazolyl aryl methanone was reported, providing insights into the arrangement of these molecules .
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives is often explored in the context of their potential biological activities. The antimicrobial evaluation of novel pyrazolopyrimidines with sulfonyl groups showed that derivatives with a single sulfonyl group were more effective against bacteria and fungi than those with two sulfonyl groups . This suggests that the number and position of sulfonyl groups can affect the antimicrobial potency of these compounds. Furthermore, the anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities of N-substituted pyrazole propanamides indicate that these compounds can engage in various biological interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as melting points and spectroscopic characteristics, are crucial for their identification and characterization. The N-phenylpyrazolyl aryl methanones synthesized in one study were characterized by melting point, 1H NMR, 13C NMR, FT-IR, and HRMS, which are standard techniques for confirming the structure of organic compounds . Additionally, the NMR spectroscopy and X-ray crystallography of fentanyl analogues provided detailed information about their structural and electronic properties, which are essential for understanding their pharmacological profiles .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has demonstrated the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups. These compounds have shown significant activity exceeding that of reference drugs, indicating their potential as effective antimicrobial agents. The effectiveness of derivatives containing one sulfone group against bacteria and fungi suggests the importance of the sulfone moiety in enhancing antimicrobial activity (Alsaedi, Farghaly, & Shaaban, 2019).
Synthesis of Novel Heterocyclic Compounds
Several studies focus on synthesizing new heterocyclic compounds based on pyrazole and pyridine derivatives. These include the creation of pyran, pyridine, and pyridazine derivatives, demonstrating the versatility of these compounds in chemical synthesis. The ability to generate a wide range of derivatives from a single precursor highlights the potential for developing new molecules with diverse biological activities (Azab, Youssef, & El-Bordany, 2013).
Potential as Antimicrobial Agents
Further research into sulfonamide derivatives has led to the synthesis of compounds with promising antibacterial activity. By incorporating the sulfonamido moiety into heterocyclic frameworks, researchers aim to develop new antimicrobial agents suitable for combating various bacterial and fungal infections. These efforts reflect the ongoing search for more effective and selective antimicrobial therapies (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Wirkmechanismus
Target of Action
The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
This compound acts as a potent activator of NAMPT . It binds to the NAMPT enzyme, enhancing its activity and thereby increasing the production of NAD+ . This results in the upregulation of various biological processes that are dependent on NAD+ .
Biochemical Pathways
The activation of NAMPT affects the NAD+ salvage pathway, which is crucial for maintaining cellular energy balance . NAD+ is a coenzyme in redox reactions, a donor of ADP-ribose moieties in ADP-ribosylation reactions, a precursor of the second messenger molecule cyclic ADP-ribose, and a substrate for sirtuins and other NAD±consuming enzymes .
Pharmacokinetics
It’s noted that the compound was optimized to attenuate cyp direct inhibition (di) towards multiple cyp isoforms , which suggests considerations were made regarding its metabolism and potential drug-drug interactions.
Result of Action
The activation of NAMPT by this compound leads to an increase in the production of NAD+ . This can have various effects at the molecular and cellular level, depending on the specific biological processes that are upregulated as a result. Given NAD+'s role in energy metabolism and other processes, this could potentially impact cellular energy balance, aging processes, and other NAD±dependent functions .
Eigenschaften
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-24-14-17(13-23-24)20-16(4-3-11-21-20)12-22-19(25)10-7-15-5-8-18(9-6-15)28(2,26)27/h3-6,8-9,11,13-14H,7,10,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCUIDLGDYDUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2517222.png)
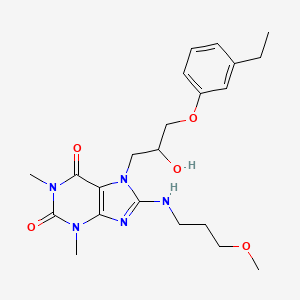
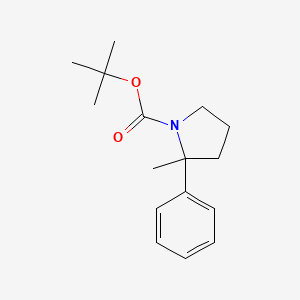
![4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2517227.png)


![(E)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2517230.png)
![5-Bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine](/img/structure/B2517231.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate](/img/structure/B2517233.png)
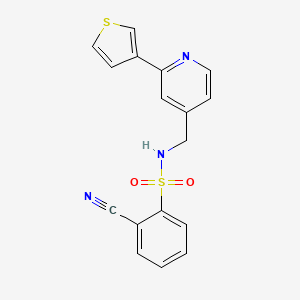
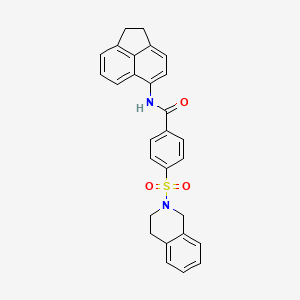
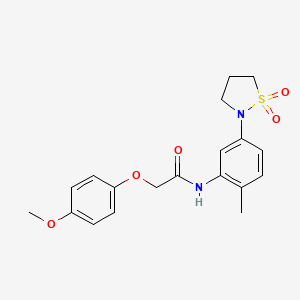
![3-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B2517241.png)
